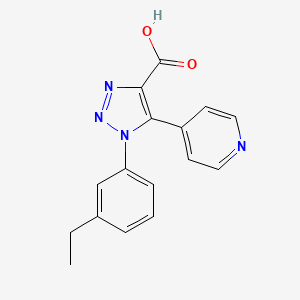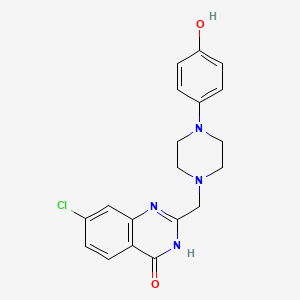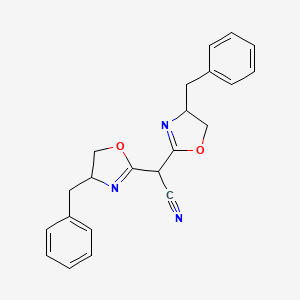
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of indene derivatives, which are characterized by a fused ring system containing both aromatic and non-aromatic components. The presence of dicyanomethylene and carboxylic acid groups in its structure makes it a versatile molecule with significant potential in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the Perkin reaction followed by the Knoevenagel condensation. The Perkin reaction is used to form the indene core, while the Knoevenagel condensation introduces the dicyanomethylene group. The reaction conditions often include the use of acetic anhydride and triethylamine as catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. For example, zirconium-based MOFs have been employed to facilitate the synthesis of dicyanomethylene derivatives .
化学反应分析
Types of Reactions
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indene ring.
科学研究应用
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated potential therapeutic applications, including the development of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of organic solar cells and other electronic materials due to its unique electronic properties
作用机制
The mechanism of action of 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in organic solar cells, facilitating the transfer of electrons and enhancing the efficiency of the device. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other indene derivatives such as 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid and various polymethine dyes. These compounds share structural similarities but differ in their functional groups and specific applications .
Uniqueness
What sets 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid apart is its unique combination of dicyanomethylene and carboxylic acid groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the fields of organic electronics and medicinal chemistry.
属性
分子式 |
C13H6N2O3 |
|---|---|
分子量 |
238.20 g/mol |
IUPAC 名称 |
3-(dicyanomethylidene)-1-oxoindene-5-carboxylic acid |
InChI |
InChI=1S/C13H6N2O3/c14-5-8(6-15)10-4-12(16)9-2-1-7(13(17)18)3-11(9)10/h1-3H,4H2,(H,17,18) |
InChI 键 |
DBTZELVPDDPXMB-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B15155996.png)

![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
![3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
![3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B15156013.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B15156035.png)


![methyl 3-[({[5-({[(4-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15156071.png)

![N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156080.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)
